3-bromo-N-[(Z)-3-(furan-2-ylmethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide
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Overview
Description
3-bromo-N-[(Z)-3-(furan-2-ylmethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide is a complex organic compound with a unique structure that includes a bromine atom, a furan ring, and a benzamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[(Z)-3-(furan-2-ylmethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Amidation: The brominated benzene derivative is then reacted with an amine, such as furan-2-ylmethylamine, to form the corresponding amide. This step typically requires a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine (TEA).
Condensation: The final step involves the condensation of the amide with a suitable aldehyde or ketone to form the desired enone structure. This step may require a base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[(Z)-3-(furan-2-ylmethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The enone moiety can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base like NaOH or KOH.
Major Products
Oxidation: Furanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-bromo-N-[(Z)-3-(furan-2-ylmethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide has several scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structure and possible biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions, particularly those involving brominated aromatic compounds.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Synthetic Chemistry: It serves as a building block for the synthesis of more complex molecules and as a starting material for various chemical transformations.
Mechanism of Action
The mechanism of action of 3-bromo-N-[(Z)-3-(furan-2-ylmethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the furan ring may play crucial roles in binding to these targets, leading to modulation of their activity. The compound’s enone moiety can also participate in Michael addition reactions with nucleophiles in biological systems, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-(furan-2-ylmethyl)benzamide
- 3-bromo-N-(2-furanylmethyl)benzamide
- 3-bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide
Uniqueness
3-bromo-N-[(Z)-3-(furan-2-ylmethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide is unique due to its combination of a bromine atom, a furan ring, and an enone moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
3-bromo-N-[(Z)-3-(furan-2-ylmethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3/c22-17-9-4-8-16(13-17)20(25)24-19(12-15-6-2-1-3-7-15)21(26)23-14-18-10-5-11-27-18/h1-13H,14H2,(H,23,26)(H,24,25)/b19-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZCRSMLJVLQOV-UNOMPAQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NCC2=CC=CO2)NC(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)NCC2=CC=CO2)\NC(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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